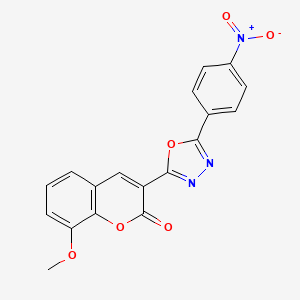
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a methoxy group at the 8th position and a 1,3,4-oxadiazol-2-yl group at the 3rd position, which is further substituted with a 4-nitrophenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
The synthesis of 8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 8-methoxy-2H-chromen-2-one: This can be achieved by the condensation of 2-hydroxyacetophenone with methoxyacetic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Formation of 1,3,4-oxadiazole ring: The 8-methoxy-2H-chromen-2-one is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is subsequently cyclized with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-oxadiazole ring.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen using halogenating agents such as chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 8-methoxy-3-(5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one.
科学研究应用
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial and anticancer agent. Its unique structural features allow it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s chromen-2-one core and 1,3,4-oxadiazole ring system make it of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one depends on its specific application. In the context of its antimicrobial and anticancer activities, the compound is believed to exert its effects through the following mechanisms:
Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or by disrupting their cellular membranes.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways, such as the mitochondrial pathway or the death receptor pathway.
The molecular targets and pathways involved in these mechanisms are still under investigation, but they likely include key enzymes and receptors involved in cell proliferation and survival.
相似化合物的比较
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds with a chromen-2-one core structure, such as coumarin and its derivatives, are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.
1,3,4-Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole ring system, such as 2,5-diphenyl-1,3,4-oxadiazole, are of interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
The uniqueness of this compound lies in its combination of the chromen-2-one core and the 1,3,4-oxadiazole ring system, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
属性
IUPAC Name |
8-methoxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6/c1-25-14-4-2-3-11-9-13(18(22)26-15(11)14)17-20-19-16(27-17)10-5-7-12(8-6-10)21(23)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSIMZUCNGVJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














